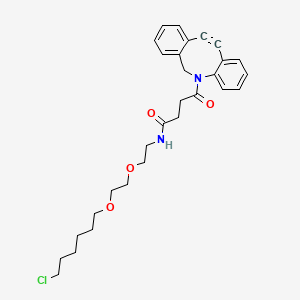

Halo-DBCO

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Halo-DBCO is a click chemistry reagent containing dibenzocyclooctyne (DBCO). It can be used as a ligand to react with HaloTag to form covalent HaloTag ligand couples .

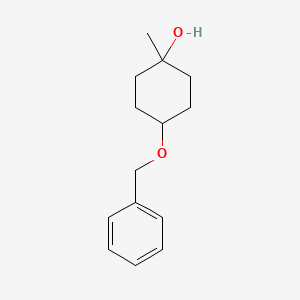

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a dibenzocyclooctyne (DBCO) moiety. This moiety shows enhanced kinetics in Click reactions due to its increased strain energy .Chemical Reactions Analysis

This compound is used in click chemistry reactions, specifically in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The DBCO moiety in this compound reacts with azides in a copper-free environment, which is beneficial due to increased biocompatibility .作用机制

Target of Action

Halo-DBCO is a click chemistry reagent containing dibenzocyclooctyne (DBCO). Its primary target is the HaloTag protein . The HaloTag is a protein tag that was engineered to form a covalent bond with a specific ligand .

Mode of Action

This compound interacts with its target, the HaloTag protein, by forming a covalent bond . This interaction is facilitated by the DBCO group in the this compound molecule . The DBCO group is a high-reactivity compound that can undergo a “click” reaction with molecules containing azide groups .

Result of Action

The result of the action of this compound is the formation of a covalent bond with the HaloTag protein . This allows for the specific labeling and detection of the HaloTag protein, which can be useful in various biological research applications .

Action Environment

It’s known that the reaction of dbco with azide groups is a type of click chemistry that can occur under mild, biocompatible conditions . This suggests that the action of this compound may be robust to a variety of biological environments.

实验室实验的优点和局限性

Halo-DBCO is a versatile and powerful tool for attaching a wide range of molecules to a variety of substrates. The reaction is very efficient and is used in a variety of scientific research applications. The advantages of using this compound in laboratory experiments include its versatility, its efficiency, and its ability to attach a wide range of molecules to a variety of substrates. The main limitation of using this compound in laboratory experiments is that the reaction requires the use of a transition metal catalyst, such as copper, which can be difficult to obtain and use in laboratory experiments.

未来方向

Halo-DBCO is a versatile and powerful tool for attaching a wide range of molecules to a variety of substrates. The future directions for the use of this compound in scientific research include the development of new catalysts and reagents for the reaction, the development of new applications for the reaction, and the development of new methods for the synthesis of complex molecules. Additionally, future research could focus on the development of new methods for attaching molecules to surfaces, and the development of new methods for the synthesis of fluorescent labels.

合成方法

Halo-DBCO is synthesized using a two-step process. The first step involves the synthesis of the halo-substituted dibenzocyclooctyne (DBCO) molecule. This is done by reacting a halo-substituted alkene with a dibenzocyclooctyne (DBCO) molecule in the presence of a catalyst. The second step of the synthesis involves the reaction of the halo-substituted DBCO molecule with a wide range of molecules. This is done by reacting the halo-substituted DBCO molecule with an azide-functionalized molecule in the presence of a catalyst. The reaction results in the formation of a covalent bond between the halo-substituted DBCO molecule and the azide-functionalized molecule.

科学研究应用

Halo-DBCO is used in a variety of scientific research applications, including the synthesis of complex molecules, the attachment of molecules to surfaces, and the synthesis of fluorescent labels. It is also used in the study of protein-protein interactions, the study of cell surface receptors, and the study of enzyme-substrate interactions. This compound is also used in the study of drug delivery systems, the synthesis of nanomaterials, and the study of biomaterials.

生化分析

Biochemical Properties

Halo-DBCO plays a crucial role in biochemical reactions, particularly in the formation of covalent HaloTag ligand couples . It interacts with enzymes, proteins, and other biomolecules, such as HaloTag, to form these couples . The nature of these interactions is covalent, meaning that they involve the sharing of electron pairs between atoms .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in the formation of covalent HaloTag ligand couples . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role as a ligand in the formation of covalent HaloTag ligand couples . This involves binding interactions with biomolecules like HaloTag, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways through its role in the formation of covalent HaloTag ligand couples . It interacts with enzymes or cofactors like HaloTag in these pathways

Transport and Distribution

This compound is transported and distributed within cells and tissues through its role in the formation of covalent HaloTag ligand couples . It may interact with transporters or binding proteins like HaloTag, which could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are related to its role in the formation of covalent HaloTag ligand couples

属性

IUPAC Name |

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-4-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35ClN2O4/c30-17-7-1-2-8-19-35-21-22-36-20-18-31-28(33)15-16-29(34)32-23-26-11-4-3-9-24(26)13-14-25-10-5-6-12-27(25)32/h3-6,9-12H,1-2,7-8,15-23H2,(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBMADSLMZUFQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCCCCCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B6289603.png)